1-Ethyl-5-(pyridin-3-yl)indolin-2-one
Overview
Description
1-Ethyl-5-(pyridin-3-yl)indolin-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with an ethyl group at the 1-position and a pyridinyl group at the 5-position, making it a unique structure with potential for various scientific applications.
Preparation Methods
The synthesis of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Ethyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Ethyl-5-(pyridin-3-yl)indolin-2-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be compared with other indole derivatives such as:
1-Methyl-5-pyridin-3-yl-1,3-dihydro-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-phenyl-1,3-dihydro-indol-2-one: Features a phenyl group instead of a pyridinyl group.
1-Ethyl-5-pyridin-2-yl-1,3-dihydro-indol-2-one: The pyridinyl group is positioned differently on the indole ring.
These comparisons highlight the unique structural features of this compound and its potential for distinct biological and chemical properties.
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-ethyl-5-pyridin-3-yl-3H-indol-2-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-14-6-5-11(8-13(14)9-15(17)18)12-4-3-7-16-10-12/h3-8,10H,2,9H2,1H3 |
InChI Key |
QTNUODSTNOVHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.